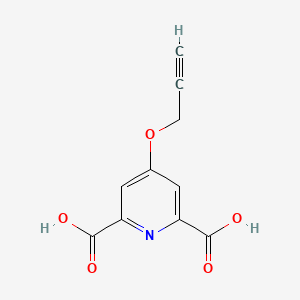
4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid is an organic compound that features a pyridine ring substituted with a prop-2-yn-1-yloxy group and two carboxylic acid groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2,6-dicarboxylic acid.
Substitution Reaction: The hydroxyl group of prop-2-yn-1-ol is reacted with pyridine-2,6-dicarboxylic acid in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs) for applications in catalysis, gas storage, and separation.
Mecanismo De Acción
The mechanism of action of 4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. The carboxylic acid groups can chelate metal ions, forming stable complexes that can modulate the activity of metalloproteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Lacks the prop-2-yn-1-yloxy group but shares the pyridine ring and carboxylic acid groups.
2,4-Pyridinedicarboxylic acid: Similar structure but with carboxylic acid groups at the 2 and 4 positions.
2,6-Pyridinedicarbonyl dichloride: A derivative with dichloride groups instead of carboxylic acids.
Uniqueness
4-(Prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylic acid is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H7NO5 |
|---|---|
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
4-prop-2-ynoxypyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C10H7NO5/c1-2-3-16-6-4-7(9(12)13)11-8(5-6)10(14)15/h1,4-5H,3H2,(H,12,13)(H,14,15) |
Clave InChI |
ZVFZYUQHKUHLLJ-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC(=NC(=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


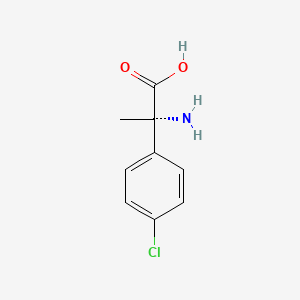
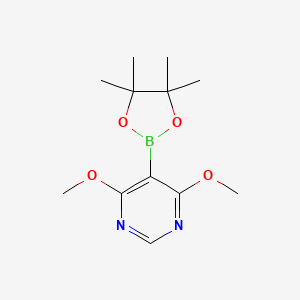
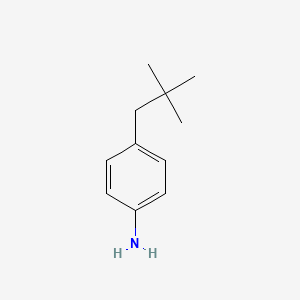
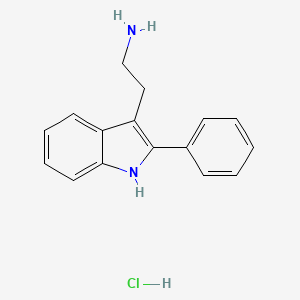

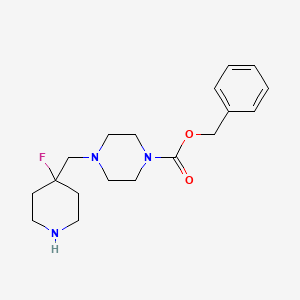
![Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B13915956.png)
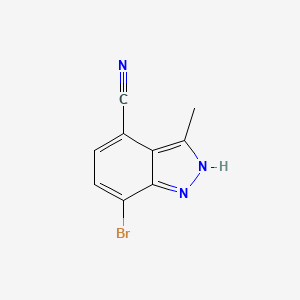
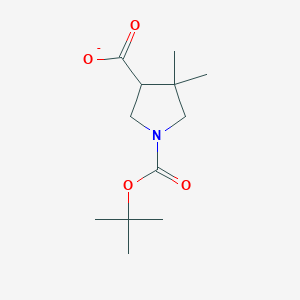
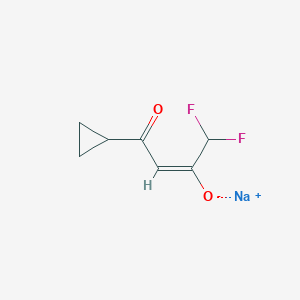
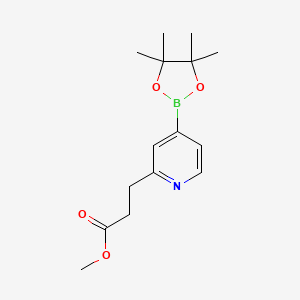
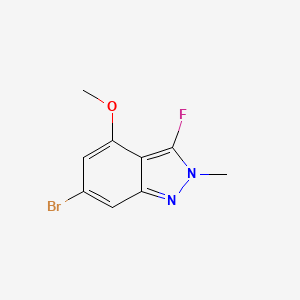
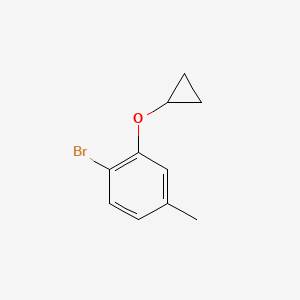
![3-[(5-Acetyl-2-Ethoxyphenyl)carbamoyl]benzoic Acid](/img/structure/B13915998.png)
